molecular formula C11H14N4O B2740559 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1573547-26-8

6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2740559
CAS No.: 1573547-26-8
M. Wt: 218.26
InChI Key: PISITSFXGNCGNO-UHFFFAOYSA-N
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Description

6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 2-nitrobenzoyl chloride to form an intermediate, which is then reduced and cyclized to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzotriazines, which can be further functionalized for specific applications.

Scientific Research Applications

6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern on the benzotriazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-amino-3-(2-methylpropyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)6-15-11(16)9-5-8(12)3-4-10(9)13-14-15/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISITSFXGNCGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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